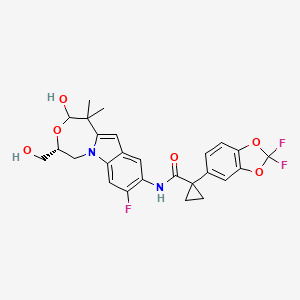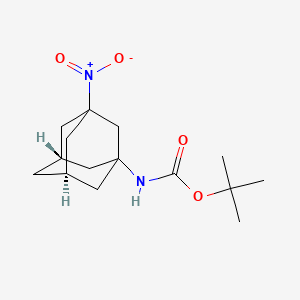
O-Methyl-talaporfin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-talaporfin is a derivative of talaporfin, a chlorin-based photosensitizer used in photodynamic therapy (PDT). This compound is derived from chlorophyll-a and is known for its ability to absorb red light at wavelengths of 664-667 nm, making it effective in PDT for treating various cancers, including lung, esophageal, and brain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-talaporfin involves the use of chlorin e6 as a starting material. The key intermediate in the synthesis is chlorin e6 mono aspartic acid-4-ester. This intermediate undergoes hydrolysis to yield talaporfin, which is then methylated to produce this compound . The reaction conditions typically involve the use of condensing agents and protective groups to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves fewer steps and simplified operations to improve product purity and reduce equipment requirements. High-performance liquid chromatography (HPLC) is often used for the final purification step .
Chemical Reactions Analysis
Types of Reactions
O-Methyl-talaporfin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
O-Methyl-talaporfin has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Employed in studies involving cellular uptake and localization of photosensitizers.
Medicine: Primarily used in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new photodynamic therapy protocols and photosensitizing agents.
Mechanism of Action
O-Methyl-talaporfin exerts its effects through photodynamic therapy. Upon activation by red light, it generates reactive oxygen species (ROS) that induce cell death in targeted cancer cells. The compound is taken up by cancer cells via clathrin- and caveolae-dependent endocytosis, transported to lysosomes, and eventually degraded . The activation of K-Ras signaling is also involved in its uptake mechanism .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Another chlorin-based photosensitizer used in PDT.
Photofrin: A porphyrin-based photosensitizer used in PDT.
Uniqueness
O-Methyl-talaporfin is unique due to its specific methylation, which enhances its photodynamic properties and cellular uptake. Compared to other photosensitizers, it offers improved phototoxicity and selectivity towards cancer cells .
Properties
Molecular Formula |
C40H47N5O9 |
|---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
(17S,18S)-18-(2-carboxyethyl)-20-[2-[(1,4-dimethoxy-1,4-dioxobutan-2-yl)amino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-10,17,18,21,22,23-hexahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C40H47N5O9/c1-9-22-18(3)26-14-28-20(5)24(11-12-34(47)48)37(44-28)25(13-33(46)43-32(40(52)54-8)17-35(49)53-7)38-36(39(50)51)21(6)29(45-38)16-31-23(10-2)19(4)27(42-31)15-30(22)41-26/h9,14,16,20,24,32,41-42,45H,1,10-13,15,17H2,2-8H3,(H,43,46)(H,47,48)(H,50,51)/t20-,24-,32?/m0/s1 |
InChI Key |
LXMKQGCHTPKVNM-ISDPGRRYSA-N |
Isomeric SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)[C@H]([C@@H]4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)C(C4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (1S,4aS,5aS,6R,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B15351530.png)








